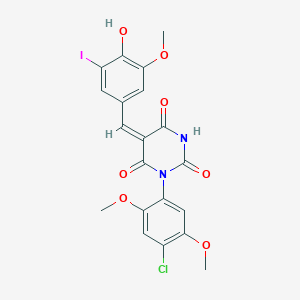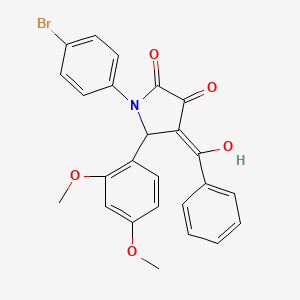
N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
説明
N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BPPG, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of sulfonylurea compounds, which are known for their ability to regulate blood sugar levels in patients with diabetes.
作用機序
The mechanism of action of N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves the activation of the sulfonylurea receptor (SUR) on pancreatic beta cells. This activation leads to the closure of ATP-sensitive potassium channels, which results in the depolarization of the cell membrane and the subsequent release of insulin. This compound has also been shown to have an effect on the activity of ion channels and transporters in the brain, which may contribute to its potential applications in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to regulate blood sugar levels, this compound has also been shown to have anti-inflammatory and antioxidant properties. This compound has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes in animal models.
実験室実験の利点と制限
One of the main advantages of N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide for lab experiments is its specificity for the sulfonylurea receptor. This specificity allows researchers to study the effects of this compound on insulin release without the confounding effects of other compounds. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of future directions for research on N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of more effective synthesis methods for this compound. Another area of research is the investigation of the potential applications of this compound in the treatment of neurodegenerative disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and to identify any potential side effects or limitations of its use.
科学的研究の応用
N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in the treatment of various diseases. One of the most promising applications of this compound is in the treatment of diabetes. This compound has been shown to stimulate the release of insulin from pancreatic beta cells, which can help to regulate blood sugar levels in diabetic patients. In addition, this compound has also been investigated for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O3S/c21-18-8-4-5-9-19(18)23-20(25)14-24(16-12-10-15(22)11-13-16)28(26,27)17-6-2-1-3-7-17/h1-13H,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPFAIMUYWZCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Br)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-cyclopropyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B3920211.png)
![4-acetyl-3-hydroxy-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3920215.png)
![1-(3-bromophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3920217.png)
![N-{4-[2-(2-allylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3920220.png)
![N-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3920226.png)
![N'-[(4-bromobenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B3920229.png)
![methyl 4-[5-({methyl[3-(1H-pyrazol-1-yl)benzyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B3920240.png)
![3,5-dimethyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-pyrazole](/img/structure/B3920251.png)


![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-{[5-(hydroxymethyl)-2-furyl]methyl}piperidin-3-ol](/img/structure/B3920282.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3920291.png)
![4-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3920305.png)
![1-(3-fluorophenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3920313.png)